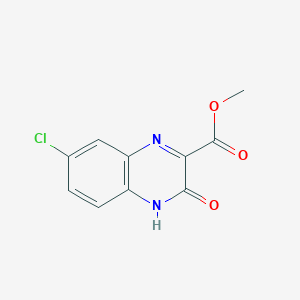![molecular formula C11H8ClNO3 B3368894 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid CAS No. 22086-88-0](/img/structure/B3368894.png)
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
概要
説明
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the oxazole ring, which is further connected to an acetic acid moiety
作用機序
Target of Action
Similar compounds such as 2-chlorophenylacetic acid have been found to exhibit high specific affinity for histamine h1 receptor .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
Pharmacokinetics
The solubility of a similar compound, 2-chlorophenylacetic acid, in various solvents like chloroform, dmso, and methanol is reported . This could potentially impact its bioavailability.
Result of Action
Similar compounds like 2-chlorophenylacetic acid have been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Action Environment
The storage conditions for a similar compound, 2-chlorophenylacetic acid, suggest that it should be sealed in a dry environment at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.
Formation of Oxazole Ring: The 4-chlorophenylacetic acid is then subjected to cyclization reactions to form the oxazole ring. This can be achieved through the reaction with appropriate reagents such as amides or nitriles under acidic or basic conditions.
Final Product: The resulting intermediate is then further reacted to introduce the acetic acid moiety, yielding the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the chlorophenyl group.
科学的研究の応用
2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic acid: A precursor in the synthesis of 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different heterocyclic rings.
Uniqueness
This compound is unique due to the combination of the oxazole ring and the chlorophenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSIVMBXRSMJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



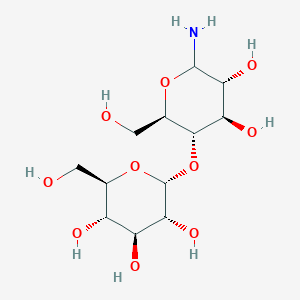
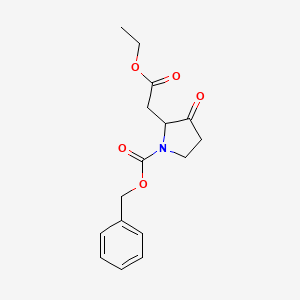
![(2,3-Dihydrobenzo[B][1,4]dioxin-2-YL)(4-(2-hydroxyethyl)piperazin-1-YL) methanone](/img/structure/B3368830.png)
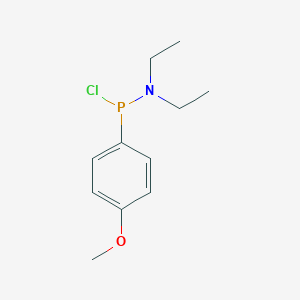
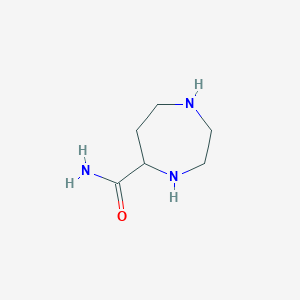
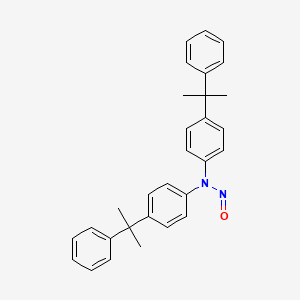
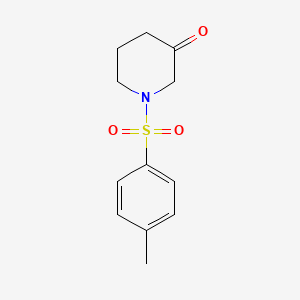
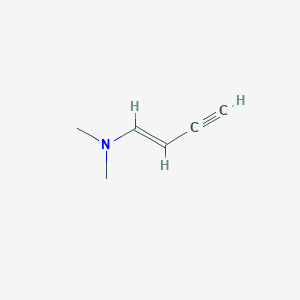
![7-Methyl-2-propyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B3368875.png)
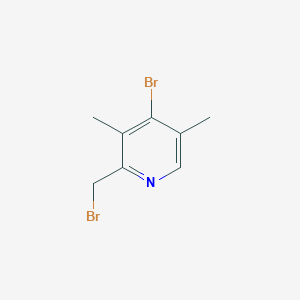
![[2-(4-Chlorophenyl)-2-ethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B3368883.png)
![[2-Methyl-2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B3368884.png)
